N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-6-4-5-7-14(12)17(22)20-13-8-9-15-16(10-13)24-11-19(2,3)18(23)21-15/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQDBEXJZWANRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzoxazepines.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from related benzoxazepine and benzamide derivatives are summarized below, with key differences in substituents, molecular properties, and pharmacological implications.
Table 1: Comparative Analysis of Structural Analogues
*Calculated molecular weight based on formula.
†Target compound’s data inferred from structural analogs.
Key Structural and Functional Insights
Core Heterocycle Variations :
- The benzoxazepin core in the target compound differentiates it from tolvaptan’s benzazepine ring . The oxygen atom in benzoxazepin may influence electronic properties and hydrogen-bonding interactions compared to benzazepine’s nitrogen-rich structure.
Substituent Effects :
- The 2-methylbenzamide group in the target compound balances lipophilicity and steric hindrance. In contrast:
- 6EW Ligand ’s sulfonamide and trifluoroethyl groups enhance binding affinity and metabolic resistance .
Structural similarities suggest the target compound may interact with analogous targets (e.g., GPCRs or enzymes). Biphenyl derivatives () highlight the role of extended aromatic systems in modulating target engagement .
Synthetic Considerations :
- Analogous compounds (e.g., ’s N,O-bidentate directing group) are synthesized via benzoyl chloride-amine coupling, suggesting feasible routes for the target compound .
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydrobenzoxazepine ring system. Its molecular formula is and it has a molecular weight of approximately 284.35 g/mol. The presence of the dimethyl and oxo groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.35 g/mol |
| CAS Number | 921835-36-1 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially influencing conditions such as neurodegenerative diseases and cancer.
Key Mechanisms
- γ-secretase Modulation : The compound has shown promise in modulating γ-secretase activity, which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer's disease. By shifting cleavage towards shorter Aβ peptides, it may reduce neurotoxic Aβ42 levels while preserving NOTCH signaling pathways .
- Enzyme Inhibition : It may also act as an inhibitor for certain enzymes involved in metabolic pathways, affecting cellular processes and potentially leading to therapeutic effects in various diseases.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to lower Aβ42 levels without inhibiting NOTCH processing. This selectivity is critical for developing therapies aimed at Alzheimer's disease without adverse effects on cognitive functions .
In Vivo Studies
Preclinical studies have indicated that analogs of this compound exhibit good brain penetrance and bioavailability, achieving effective concentrations in animal models. These findings suggest potential for clinical applications in treating neurodegenerative disorders .
Case Studies
- Alzheimer’s Disease : Research has highlighted the efficacy of compounds structurally related to this compound in reducing amyloid plaque formation in transgenic mouse models of Alzheimer's disease. The modulation of γ-secretase has been linked to improved cognitive outcomes .
- Cancer Research : Preliminary studies suggest that derivatives may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and metastasis. Further investigations are ongoing to elucidate these effects.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| γ-secretase Modulation | Reduces Aβ42 levels in Alzheimer’s models |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
| Anti-cancer Activity | Preliminary evidence suggests efficacy against tumor growth |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methylbenzamide?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoxazepine intermediates and 2-methylbenzamide derivatives. For example, amide bond formation via activation of carboxylic acids (e.g., using pivaloyl chloride or trichloroisocyanuric acid as coupling agents) under anhydrous conditions in acetonitrile or DMF . Reaction conditions (temperature, solvent, stoichiometry) should be optimized using TLC or HPLC monitoring. Hazard analysis for reagents like O-benzyl hydroxylamine hydrochloride must precede scale-up .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : Quantify purity (>95%) and detect impurities.
- NMR (1H/13C) : Confirm substituent positions (e.g., dimethyl groups at C3,3 and methylbenzamide linkage).
- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism via SHELXL refinement .
- Elemental analysis : Validate empirical formula (C, H, N, O content) .
Q. What experimental strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer : Crystallization difficulties often arise due to flexible benzoxazepine rings. Strategies include:
- Screening solvent systems (e.g., DMSO/water, ethanol/ethyl acetate).
- Slow evaporation at controlled temperatures.
- Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice interactions .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) inform the design of derivatives targeting specific biological receptors?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. For example, the oxazepine ring’s electron-deficient regions may guide functionalization .
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to targets (e.g., kinases, GPCRs). Optimize substituents (e.g., methyl groups, fluorine) for steric and electronic complementarity .
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What analytical approaches resolve contradictions between computational predictions and experimental data (e.g., binding assays)?
- Methodological Answer :
- Data Triangulation : Cross-reference docking results with mutagenesis studies (e.g., alanine scanning) to identify false-positive interactions.
- Dynamic Simulations : Perform MD (molecular dynamics) simulations to account for protein flexibility, which static docking may overlook.
- Crystallographic Validation : If binding data conflicts with docking, solve co-crystal structures to identify unmodeled water molecules or conformational changes .
Q. How can hydrogen-bonding patterns in crystal structures guide supramolecular assembly design?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., R22(8) motifs) to predict 1D/2D/3D networks. For example, benzoxazepine carbonyl groups often form N–H···O interactions with adjacent amides .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π, π-π stacking) using CrystalExplorer. This informs co-former selection for co-crystals .
Q. What experimental designs optimize pharmacological activity while minimizing metabolic instability?
- Methodological Answer :
- Metabolic Profiling : Use liver microsomes or CYP450 assays to identify labile sites (e.g., benzoxazepine’s oxazepine ring).
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism.
- Prodrug Strategies : Mask polar groups (e.g., amides) with cleavable esters or carbamates to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
